4,7-Dicyanobenzofurazan
Overview
Description
4,7-Dicyanobenzofurazan is a chemical compound with the molecular formula C8H2N4O It is a derivative of benzofurazan, characterized by the presence of two cyano groups at the 4 and 7 positions of the benzofurazan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dicyanobenzofurazan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7-dinitrobenzofurazan with a suitable reducing agent to introduce the cyano groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dicyanobenzofurazan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The cyano groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzofurazan compounds.
Scientific Research Applications
4,7-Dicyanobenzofurazan has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4,7-Dicyanobenzofurazan involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in bacteria, leading to bacteriostatic effects . The compound may also generate reactive oxygen species under certain conditions, contributing to its biological activity .
Comparison with Similar Compounds
4,7-Dicyanobenzofurazan can be compared with other benzofurazan derivatives, such as:
- 4,7-Dimethylbenzofurazan
- 4,7-Dibromobenzofurazan
- 4-Bromo-6-cyanobenzofurazan
- 4,5-Dicyanobenzofurazan
These compounds share a similar core structure but differ in the substituents attached to the benzofurazan ring. The presence of cyano groups in this compound imparts unique chemical properties, such as increased electron-withdrawing effects, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4,7-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2N4O/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGXMFRWNTUBGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173965 | |
Record name | 4,7-Dicyanobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20138-81-2 | |
Record name | 4,7-Dicyanobenzofurazan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Dicyanobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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